
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one, also known as DMPI, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. DMPI is a pyridone derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. In
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one is not fully understood. However, research has shown that 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been shown to have a wide range of biochemical and physiological effects. 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS. 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been shown to have antitumor effects by inhibiting the growth of cancer cells and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications and has been shown to have a wide range of biological activities. However, 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one. Further research is needed to fully understand the mechanism of action of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one and its potential therapeutic applications. In addition, more studies are needed to determine the toxicity and pharmacokinetics of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one. Further research is also needed to explore the potential of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor effects. 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one and its potential therapeutic applications.
Synthesemethoden
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2,3-dihydroindole, which is then converted to 2,3-dihydroindole-1-carboxylic acid. The acid is then treated with phosphorous oxychloride to form the corresponding acid chloride, which is then reacted with 1-methylpyridin-2-one to yield 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential therapeutic applications. Research has shown that 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has anti-inflammatory, antioxidant, and antitumor effects. 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 4-(2,3-Dihydroindole-1-carbonyl)-1-methylpyridin-2-one has been shown to have antitumor effects by inhibiting the growth of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
4-(2,3-dihydroindole-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-16-8-6-12(10-14(16)18)15(19)17-9-7-11-4-2-3-5-13(11)17/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWZJESRFZGHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

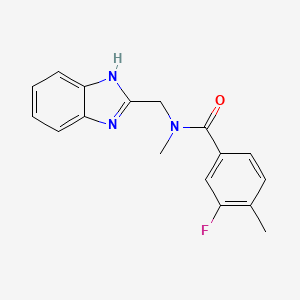
![methyl 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7497269.png)
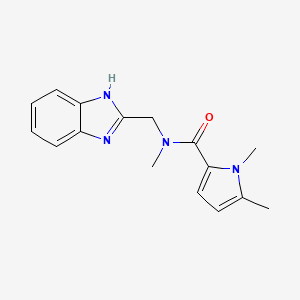
![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497297.png)
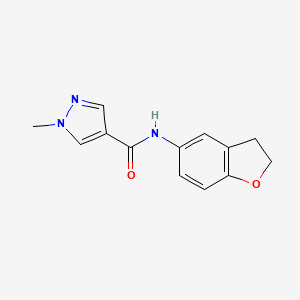

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)
![Cyclopropyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497346.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
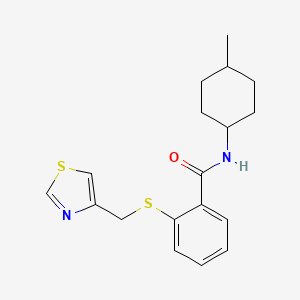
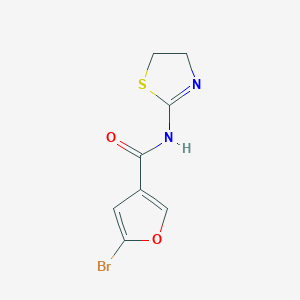
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
![N,N,1,3-tetramethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7497381.png)